molecular formula C7H7BrO3S B12077978 4-Bromo-3-ethoxythiophene-2-carboxylic acid

4-Bromo-3-ethoxythiophene-2-carboxylic acid

Cat. No.: B12077978
M. Wt: 251.10 g/mol
InChI Key: WPJUTFIGWSVYHB-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C7H7BrO3S. It belongs to the thiophene family and contains a carboxylic acid functional group. Thiophenes are heterocyclic aromatic compounds that contain a five-membered ring with one sulfur atom. In this case, the bromine substitution occurs at the 4-position, and an ethoxy group is attached to the 3-position of the thiophene ring .

Preparation Methods

Synthetic Routes: The synthesis of 4-bromo-3-ethoxythiophene-2-carboxylic acid involves several steps. One common synthetic route starts with the reaction of 3-ethoxythiophene with bromine to introduce the bromine substituent. The resulting 3-bromo-3-ethoxythiophene can then undergo carboxylation using carbon dioxide and a suitable base (such as potassium hydroxide) to yield the desired carboxylic acid product.

Industrial Production: While there isn’t a specific industrial-scale production method dedicated to this compound, it can be synthesized in research laboratories or small-scale settings. The availability of commercial quantities may be limited due to its specialized nature.

Chemical Reactions Analysis

4-Bromo-3-ethoxythiophene-2-carboxylic acid can participate in various chemical reactions:

    Substitution Reactions: The bromine atom at the 4-position can undergo substitution reactions with nucleophiles (e.g., amines, alcohols) to form new derivatives.

    Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene-2-carboxylic acid or reduced to the corresponding tetrahydrothiophene derivative.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use 4-bromo-3-ethoxythiophene-2-carboxylic acid as a building block for designing novel organic molecules.

    Functional Materials: It can serve as a precursor for functional materials, such as conducting polymers or organic semiconductors.

Biology and Medicine::

    Drug Discovery: Thiophene derivatives are investigated for potential pharmaceutical applications, including antimicrobial and anticancer properties.

    Biological Probes: Researchers may modify the compound to create fluorescent probes for biological studies.

Industry::

    Materials Science: Thiophene-based compounds find applications in organic electronics, sensors, and coatings.

Mechanism of Action

The specific mechanism of action for 4-bromo-3-ethoxythiophene-2-carboxylic acid depends on its derivatives and applications. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.

Comparison with Similar Compounds

While 4-bromo-3-ethoxythiophene-2-carboxylic acid is unique due to its specific substitution pattern, similar compounds include other brominated or ethoxy-substituted thiophenes.

Properties

Molecular Formula

C7H7BrO3S

Molecular Weight

251.10 g/mol

IUPAC Name

4-bromo-3-ethoxythiophene-2-carboxylic acid

InChI

InChI=1S/C7H7BrO3S/c1-2-11-5-4(8)3-12-6(5)7(9)10/h3H,2H2,1H3,(H,9,10)

InChI Key

WPJUTFIGWSVYHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(SC=C1Br)C(=O)O

Origin of Product

United States

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